Methyl 2-(4-bromothiophen-2-yl)acetate
Description
Methyl 2-(4-bromothiophen-2-yl)acetate is an organic ester derivative featuring a brominated thiophene ring linked to an acetoxy group. This compound serves as a critical intermediate in synthetic chemistry, particularly in the preparation of fluorinated derivatives and heterocyclic frameworks. Its synthesis often involves coupling 4-bromothiopheneacetic acid with activating agents such as N-hydroxyphthalimide (NHPI) and N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic dimethylaminopyridine (DMAP), yielding intermediates like 1,3-dioxoisoindolin-2-yl 2-(4-bromothiophen-2-yl)acetate (S11) with an 87% yield . The bromine substituent at the 4-position of the thiophene ring enhances electrophilic reactivity, making it a versatile substrate for nucleophilic substitutions and cross-coupling reactions .
Properties
Molecular Formula |
C7H7BrO2S |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
methyl 2-(4-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3 |
InChI Key |
DADHKWSUZCRADL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromothiophene moiety in this compound confers greater electrophilicity compared to bromophenyl analogues (e.g., Methyl 2-(4-bromophenyl)acetate), facilitating nucleophilic aromatic substitutions . Steric and Electronic Differences: Diazo derivatives (e.g., Methyl 4-(4-bromothiophen-2-yl)-2-diazopent-4-enoate) exhibit lower synthetic yields (24%) due to instability, whereas the 5-bromo thiophene isomer degrades rapidly, underscoring the importance of substitution patterns .
Reactivity and Stability :
- The ester group in this compound enhances solubility in organic solvents, enabling efficient radical-polar crossover reactions .
- Dual bromine atoms in Methyl 2-bromo-2-(4-bromophenyl)acetate increase reactivity but may complicate purification due to higher molecular weight .
Key Research Findings
- Fluorination Challenges : Despite high yields in intermediate synthesis (87% for S11), fluorination of this compound derivatives achieves only 40–41% $^{19}\text{F}$-NMR yield due to product volatility, necessitating optimized isolation techniques .
- Structural Insights : X-ray crystallography (using SHELXL ) confirms planar thiophene rings and ester conformations, aiding in the design of derivatives with tailored electronic properties.
- Comparative Stability : Bromothiophene esters exhibit superior stability over diazo counterparts, making them preferable for multi-step syntheses .
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